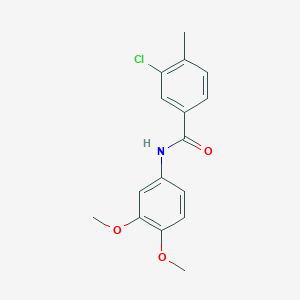
3-chloro-N-(3,4-dimethoxyphenyl)-4-methylbenzamide
説明
3-chloro-N-(3,4-dimethoxyphenyl)-4-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AG490 and has been extensively studied for its pharmacological properties.
作用機序
The mechanism of action of 3-chloro-N-(3,4-dimethoxyphenyl)-4-methylbenzamide involves the inhibition of JAK2 activity. JAK2 is a protein that plays a crucial role in the activation of signal transducers and activators of transcription (STATs). These proteins are involved in the regulation of cell growth, differentiation, and survival. The inhibition of JAK2 activity by this compound leads to the inhibition of STAT activation, which in turn leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and suppress angiogenesis (the formation of new blood vessels). Additionally, the compound has been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
3-chloro-N-(3,4-dimethoxyphenyl)-4-methylbenzamide has several advantages for lab experiments. It is a highly potent compound that exhibits a high degree of selectivity towards JAK2. Additionally, the compound is relatively stable and can be easily synthesized in large quantities. However, the compound has some limitations for lab experiments. It has been reported to exhibit poor solubility in water, which can make it difficult to administer in animal studies. Additionally, the compound has been reported to exhibit some toxicity at high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-chloro-N-(3,4-dimethoxyphenyl)-4-methylbenzamide. One potential direction is the development of new anti-cancer drugs that target JAK2. Additionally, the compound has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is the development of new anti-viral drugs that target the replication of the hepatitis C virus. Finally, further studies are needed to investigate the potential side effects and toxicity of the compound at different doses and in different animal models.
Conclusion:
In conclusion, this compound is a highly potent compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied for its anti-cancer, anti-inflammatory, and anti-viral properties, and its mechanism of action involves the inhibition of JAK2 activity. The compound has several advantages for lab experiments, but also has some limitations. Finally, there are several future directions for the study of this compound, including the development of new anti-cancer and anti-inflammatory drugs, and the investigation of its potential side effects and toxicity.
科学的研究の応用
3-chloro-N-(3,4-dimethoxyphenyl)-4-methylbenzamide has been extensively studied for its potential applications in various fields. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. The compound has been shown to inhibit the activity of Janus kinase 2 (JAK2), a protein that plays a crucial role in cell growth and differentiation. This inhibition leads to the suppression of cancer cell growth and proliferation. Additionally, the compound has been reported to inhibit the replication of the hepatitis C virus, making it a potential candidate for the development of anti-viral drugs.
特性
IUPAC Name |
3-chloro-N-(3,4-dimethoxyphenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-10-4-5-11(8-13(10)17)16(19)18-12-6-7-14(20-2)15(9-12)21-3/h4-9H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDGAKKFKJNYPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



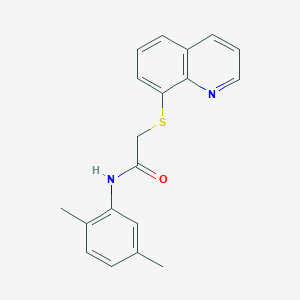
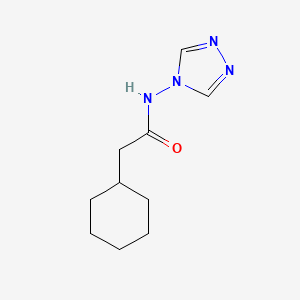
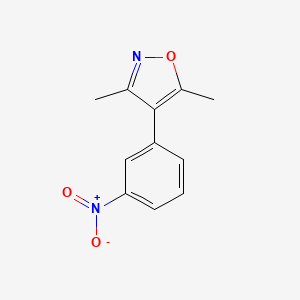
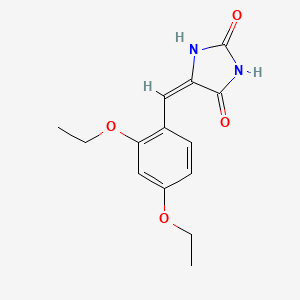
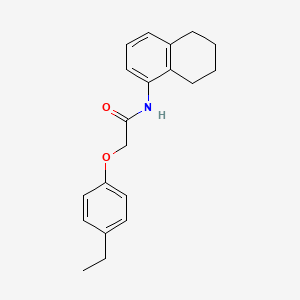
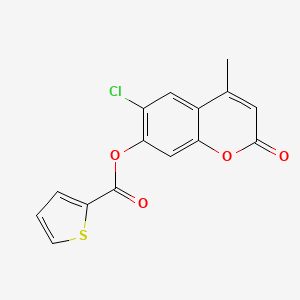
![methyl 2-[(cyclohexylacetyl)amino]benzoate](/img/structure/B3461237.png)
![4-benzyl-1-[(2,5-dimethylphenoxy)acetyl]piperidine](/img/structure/B3461245.png)
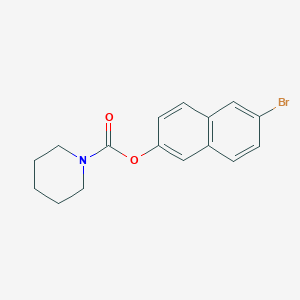
![5-[(2-fluorobenzyl)thio]-1-(3-methoxyphenyl)-1H-tetrazole](/img/structure/B3461266.png)
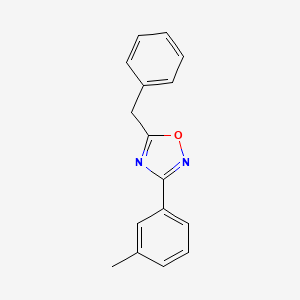
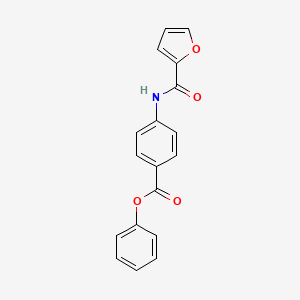
![N-{4-[(phenylthio)methyl]phenyl}methanesulfonamide](/img/structure/B3461276.png)
